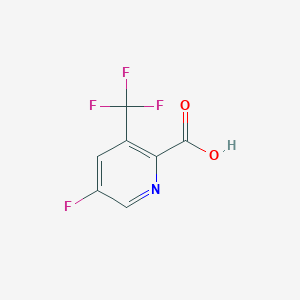
5-Fluoro-3-(trifluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-(trifluoromethyl)picolinic acid (FTPA) is a chemical compound that has gained interest among scientists due to its potential applications in various fields. FTPA is a fluorinated derivative of picolinic acid, which is a natural compound found in plants and animals. The trifluoromethyl group attached to the FTPA molecule enhances its lipophilicity and stability, making it a useful tool in scientific research.
作用机制
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves its interaction with biological targets such as enzymes and receptors. 5-Fluoro-3-(trifluoromethyl)picolinic acid can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzymatic activity. It can also bind to specific sites on GPCRs and ion channels, modulating their activity and signaling pathways.
Biochemical and Physiological Effects
5-Fluoro-3-(trifluoromethyl)picolinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in serotonin and tryptophan metabolism, respectively. 5-Fluoro-3-(trifluoromethyl)picolinic acid has also been shown to modulate the activity of GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor, which are involved in neurotransmission and drug addiction.
实验室实验的优点和局限性
5-Fluoro-3-(trifluoromethyl)picolinic acid has several advantages for lab experiments, including its stability, lipophilicity, and ease of synthesis. It can be used as a tool for designing and synthesizing novel compounds with improved properties and activity. However, 5-Fluoro-3-(trifluoromethyl)picolinic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in lab experiments are necessary.
未来方向
There are several future directions for the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in scientific research. One direction is the development of novel inhibitors of enzymes and receptors using 5-Fluoro-3-(trifluoromethyl)picolinic acid as a scaffold. Another direction is the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid as a tool for studying the structure and function of biological targets such as enzymes and receptors. Additionally, the development of new methods for synthesizing and modifying 5-Fluoro-3-(trifluoromethyl)picolinic acid derivatives can lead to the discovery of new compounds with improved properties and activity.
合成方法
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves the reaction of 5-bromo-3-(trifluoromethyl)picolinic acid with potassium fluoride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere of nitrogen gas. The resulting product is purified by column chromatography to obtain pure 5-Fluoro-3-(trifluoromethyl)picolinic acid.
科学研究应用
5-Fluoro-3-(trifluoromethyl)picolinic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 5-Fluoro-3-(trifluoromethyl)picolinic acid is a useful tool for designing and synthesizing novel compounds that can interact with biological targets such as enzymes and receptors. It has been used to develop inhibitors of enzymes involved in cancer and inflammatory diseases, as well as ligands for G protein-coupled receptors (GPCRs) and ion channels.
属性
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZASOVUCJTVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(trifluoromethyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)
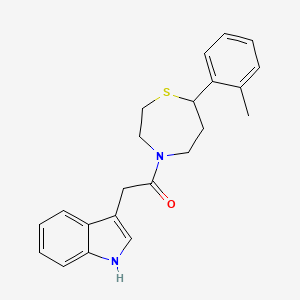
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)
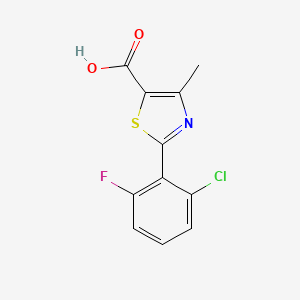
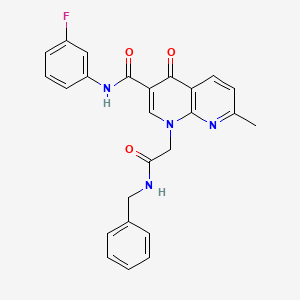
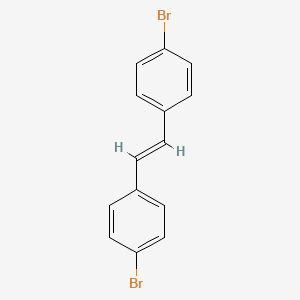

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)
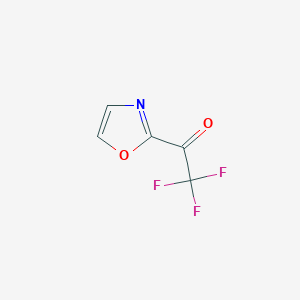
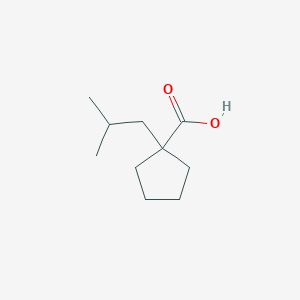
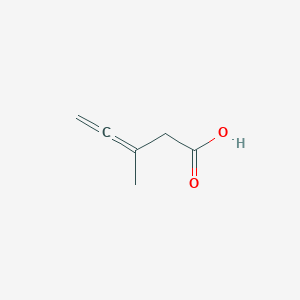
![7-(4-bromophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2940253.png)